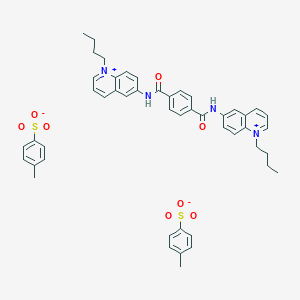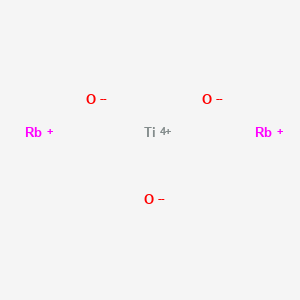
3,5-Dinitrobenzaldehyde
概要
説明
3,5-Dinitrobenzaldehyde is a chemical compound with the linear formula C7H4N2O5 . It is used as a reagent in the synthesis of substituted n-heterocycles that display antibacterial activity .
Synthesis Analysis
The synthesis of 3,5-Dinitrobenzaldehyde involves the oxidation of 3,5-dinitrobenzyl alcohol using quinolinium chlorochromate . The reaction yields 3,5-Dinitrobenzaldehyde with an 89% yield .Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzaldehyde is characterized by a linear formula C7H4N2O5 . Its molecular weight is 196.12 .Chemical Reactions Analysis
3,5-Dinitrobenzaldehyde is a reagent used in the synthesis of substituted n-heterocycles . It is also involved in the synthesis of esters and amides derived from 3,5-dinitrobenzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitrobenzaldehyde include a density of 1.6±0.1 g/cm3, a boiling point of 323.9±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Chemical Building Block
3,5-Dinitrobenzaldehyde is a chemical compound that is often used as a building block in various scientific research . It is a key component in the synthesis of a wide range of chemical products .
Production of 3-(2-hydroxy-3,5-dinitro-phenyl)-propenal
3,5-Dinitrobenzaldehyde is used to produce 3-(2-hydroxy-3,5-dinitro-phenyl)-propenal with acetaldehyde . This compound has potential applications in various fields of research and development .
Preparation of Salicyldimine Ligand
3,5-Dinitrobenzaldehyde has been used in the preparation of salicyldimine ligand via Schiff base condensation with allyl-substituted aniline . Salicyldimine ligands are important in coordination chemistry and catalysis .
Synthesis of 3-Hydroxycoumarins
3,5-Dinitrobenzaldehyde is used in the synthesis of 3-hydroxycoumarins . These compounds have a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects .
Production of Chromogenic Proteinase Substrates
3,5-Dinitrobenzaldehyde is used in the production of chromogenic proteinase substrates . These substrates are used in enzymology research to study the activity of various proteinases .
Synthesis of Ruthenium (II) Chiral Schiff Base Complexes
3,5-Dinitrobenzaldehyde is used in the synthesis of ruthenium (II) chiral Schiff base complexes . These complexes have potential applications in asymmetric catalysis .
Safety And Hazards
特性
IUPAC Name |
3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzaldehyde | |
CAS RN |
14193-18-1 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,5-dinitrobenzaldehyde?
A1: 3,5-Dinitrobenzaldehyde has the molecular formula C₇H₄N₂O₅ and a molecular weight of 196.12 g/mol [, ]. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of ¹H NMR to study its reactivity and complex formation [, ]. Single-crystal X-ray analysis was also employed to determine the structure of its derivative, 4-tert-butyl-3,5-dinitrobenzaldehyde [].
Q2: How does the structure of 3,5-dinitrobenzaldehyde influence its reactivity?
A2: The presence of two nitro groups (NO₂) at the 3 and 5 positions of the benzaldehyde ring significantly influences the reactivity of 3,5-dinitrobenzaldehyde. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This is exemplified by its reaction with methoxide ions to form Meisenheimer complexes [, ].
Q3: Are there any studies on the stability of 3,5-dinitrobenzaldehyde under various conditions?
A3: While the provided abstracts don't directly address the stability of 3,5-dinitrobenzaldehyde under various conditions, they do highlight its tendency to react with nucleophiles like methoxide ions and form hemiacetals in methanol [, ]. This suggests potential sensitivity to nucleophilic attack and protic solvents. Further research is needed to fully understand its stability profile.
Q4: Can 3,5-dinitrobenzaldehyde be used in organic synthesis?
A4: Yes, 3,5-dinitrobenzaldehyde serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in the synthesis of substituted 2,6-dinitrobenzaldehydes [] and participates in redox-neutral annulations with cyclic amines like 1,2,3,4-tetrahydroisoquinoline to form complex heterocyclic compounds []. Its derivative, 4-methoxy-3,5-dinitrobenzaldehyde, has been studied for its interaction with nucleophiles and formation of Meisenheimer complexes, providing insights into nucleophilic aromatic substitution reactions [].
Q5: Have there been any computational studies on 3,5-dinitrobenzaldehyde?
A5: While the provided abstracts don't explicitly mention computational studies on 3,5-dinitrobenzaldehyde, its reactivity and complex formation have been investigated using spectroscopic techniques like ¹H NMR and UV-Vis spectroscopy [, ]. These studies provide experimental data that can be used to validate and parameterize computational models for further theoretical investigations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














